3-(Azetidin-3-yl)pyridine dihydrochloride chemical properties
3-(Azetidin-3-yl)pyridine dihydrochloride chemical properties
An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
3-(Azetidin-3-yl)pyridine dihydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. It merges two structurally important motifs: the strained, four-membered azetidine ring and the aromatic pyridine ring. The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, characterization, and strategic applications.
Core Chemical Identity and Structural Elucidation
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. 3-(Azetidin-3-yl)pyridine is typically supplied as a dihydrochloride salt to improve its stability and handling characteristics as a solid.
| Identifier | Value | Source |
| Compound Name | 3-(Azetidin-3-yl)pyridine dihydrochloride | [3] |
| CAS Number | 1236791-32-4 | [4] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 207.1 g/mol | [5] |
| Canonical SMILES | C1C(CN1)C2=CN=CC=C2.Cl.Cl | |
| InChI Key | NICDQCJISYGBRN-UHFFFAOYSA-N | [3] |
The Azetidine Scaffold: A Strategic Asset in Medicinal Chemistry
The inclusion of an azetidine ring is a deliberate and strategic choice in modern drug design. This four-membered, nitrogen-containing heterocycle is not merely a linker but an active contributor to a molecule's overall profile.
Core Physicochemical Advantages:
-
Conformational Rigidity: The inherent ring strain of the azetidine forces its substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[6]
-
Three-Dimensionality (sp³-richness): In an era where many drug candidates suffer from "flatness" (high sp² character), leading to poor solubility and non-specific binding, the sp³-rich nature of the azetidine ring introduces valuable three-dimensional topology. This enhances solubility and improves the pharmacokinetic profile.[1]
-
Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation compared to more flexible alkylamine chains. Its incorporation can block common sites of metabolism, thereby increasing the half-life of a drug.[1]
-
Novel Chemical Space: Azetidines provide access to novel chemical vectors and intellectual property space, making them highly attractive for discovery programs.[7]
The utility of this scaffold is validated by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine ring is crucial for achieving the desired efficacy and safety profile.[1]
Physicochemical and Stability Profile
| Property | Value/Observation | Rationale & Handling Insight |
| Appearance | White to off-white crystalline powder or solid. | The solid, salt form ensures easier handling and weighing compared to the free base, which may be an oil. |
| Stability | Stable under normal conditions. Hygroscopic. | The dihydrochloride salt form is stable, but the compound readily absorbs moisture from the air.[8] It is critical to store it in a desiccated environment. |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent degradation from moisture and atmospheric CO₂, proper storage is paramount.[9][10] Use of a glovebox or desiccator is best practice. |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | The salt form significantly enhances solubility in polar solvents, which is advantageous for preparing stock solutions for biological assays or aqueous-phase reactions. |
Synthesis and Purification Workflow
The synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. While numerous specific routes exist, a generalized and logical workflow is presented below.
Exemplary Protocol: Conceptual Steps
-
Nitrogen Protection: The secondary amine of the azetidine precursor is highly nucleophilic. To prevent it from interfering with subsequent carbon-carbon bond-forming reactions, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with acid.
-
Carbon-Carbon Bond Formation: A key step is coupling the protected azetidine core with the pyridine ring. This can be achieved through various organometallic cross-coupling reactions. For instance, converting a protected 3-haloazetidine into an organozinc or organoboron species for a Negishi or Suzuki coupling with a 3-halopyridine is a robust strategy.
-
Deprotection: Once the carbon skeleton is assembled, the Boc group is removed. This is typically accomplished by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).
-
Salt Formation and Purification: The resulting free base is often an oil and can be unstable. It is converted to the dihydrochloride salt by treating a solution of the base (e.g., in isopropanol or ether) with a stoichiometric excess of HCl (either as a gas or a solution in a solvent). The salt typically precipitates and can be isolated by filtration and purified by recrystallization, yielding the final product.
Spectroscopic Characterization
Confirming the identity and purity of 3-(Azetidin-3-yl)pyridine dihydrochloride relies on a combination of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: 4 distinct aromatic signals, typically downfield (>7.5 ppm), showing characteristic coupling patterns. The protonation of the pyridine nitrogen will further shift these signals downfield. Azetidine Protons: A complex multiplet for the C3 methine proton and two or more multiplets for the four C2/C4 methylene protons, typically in the aliphatic region (3.5-5.0 ppm). The NH₂⁺ protons may appear as a broad singlet. |
| ¹³C NMR | Pyridine Carbons: 5 aromatic carbon signals, with carbons adjacent to the nitrogen appearing at characteristic chemical shifts.[11] Azetidine Carbons: 3 aliphatic carbon signals corresponding to the methine carbon (C3) and the two equivalent methylene carbons (C2/C4). |
| Mass Spec (ESI+) | The primary observed ion will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₈H₁₁N₂⁺. |
| FT-IR | Characteristic peaks for N-H stretching (broad, from the ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and N-H bending. |
Applications in Research and Drug Development
This compound is not an end-product but a versatile starting material for constructing more complex molecules.
-
Scaffold for Library Synthesis: The secondary amine of the azetidine ring serves as a perfect handle for diversification. It can be readily functionalized via reductive amination, acylation, alkylation, or sulfonylation to generate large libraries of analogues for high-throughput screening (HTS).[6][12]
-
Structure-Activity Relationship (SAR) Studies: In a lead optimization campaign, this building block allows for systematic exploration of the chemical space. By modifying the azetidine nitrogen, researchers can fine-tune properties like potency, selectivity, solubility, and cell permeability to improve a drug candidate's overall profile.[12]
-
Fragment-Based Drug Design (FBDD): The relatively small and rigid structure is suitable for FBDD approaches. The azetidine-pyridine core can serve as a starting fragment that binds to a biological target, which is then elaborated upon to increase affinity.[6]
-
Therapeutic Targets: Given the prevalence of pyridine and azetidine motifs, this scaffold is relevant for developing modulators of various target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels, particularly in therapeutic areas like oncology, inflammation, and central nervous system (CNS) disorders.[1][13]
Safety, Handling, and Storage Protocol
Proper handling is essential to ensure user safety and maintain the integrity of the compound. The following guidelines are based on data for azetidine hydrochlorides and related pyridine compounds.
7.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields.[14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[8][14]
7.2 Handling and Hygiene
-
Avoid all personal contact.[10]
-
Wash hands and face thoroughly after handling.[9]
-
Do not eat, drink, or smoke in the laboratory.[14]
-
Handle as a hygroscopic material; minimize exposure to air.
7.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][14]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]
7.4 Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from moisture.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
3-(Azetidin-3-yl)pyridine dihydrochloride is a high-value building block for chemical and pharmaceutical research. Its structure combines the advantageous properties of the conformationally rigid, sp³-rich azetidine ring with the versatile aromatic pyridine system. A thorough understanding of its chemical properties, handling requirements, and synthetic utility allows researchers to effectively leverage this compound in the design and discovery of novel bioactive molecules, accelerating progress in the development of next-generation therapeutics.
References
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